molecular formula C13H9ClN6 B10949925 2-(4-chlorobenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chlorobenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10949925
M. Wt: 284.70 g/mol
InChI Key: RGWSQTYPZZTNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    2-(4-chlorobenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: is a heterocyclic compound with an intriguing structure. It combines a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which is a privileged motif in drug discovery, with a 4-chlorobenzyl group.

  • The compound’s unique arrangement of nitrogen atoms and aromatic rings makes it an attractive candidate for various applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic route chosen.

      Industrial Production: While industrial-scale production methods may vary, researchers often optimize synthetic routes for scalability, yield, and cost-effectiveness.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo diverse chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play a crucial role in its transformations.

      Major Products: Depending on reaction conditions, it can yield various derivatives, such as substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: It might exhibit biological activity, making it relevant for drug discovery.

      Medicine: Investigations into its pharmacological properties could lead to therapeutic applications.

      Industry: Its unique structure may find use in materials science or as a ligand in catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold and the 4-chlorobenzyl group sets it apart.

      Similar Compounds: Other related compounds include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines without the 4-chlorobenzyl substitution.

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    Molecular Formula

    C13H9ClN6

    Molecular Weight

    284.70 g/mol

    IUPAC Name

    4-[(4-chlorophenyl)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    InChI

    InChI=1S/C13H9ClN6/c14-9-3-1-8(2-4-9)5-11-17-13-10-6-16-18-12(10)15-7-20(13)19-11/h1-4,6-7H,5H2,(H,16,18)

    InChI Key

    RGWSQTYPZZTNHJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1CC2=NN3C=NC4=C(C3=N2)C=NN4)Cl

    Origin of Product

    United States

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